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molecular formula C8H7ClFNO2 B1366396 Ethyl 2-chloro-5-fluoronicotinate CAS No. 139911-30-1

Ethyl 2-chloro-5-fluoronicotinate

Cat. No. B1366396
M. Wt: 203.6 g/mol
InChI Key: ZCQJBYHGMYTQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414136B2

Procedure details

Into a 5 L four-necked flask, the salt (1,000 g) of 2-chloro-5-fluoronicotinic acid obtained in Example 5-1 was put and dissolved by adding toluene (3,000 mL), thionyl chloride (617 g) and N,N-dimethylformamide (0.95 g). The flask was heated by dipping it in an oil bath set at 80° C. Six hours later, after confirming by the HPLC analysis that 2-chloro-5-fluoronicotinic acid became at most 5%, ethanol (2,173 g) was added. The temperature of the oil bath was raised to 95° C., and the reaction was carried out for 14 hours. Then, concentration under reduced pressure was carried out, and to the obtained crude liquid, ethyl acetate (4,000 mL) and a 7.5% sodium carbonate aqueous solution (4,000 mL) were added, followed by stirring. After confirming that the pH of the aqueous layer was at least 8, filtration and separation were carried out, and an organic layer was recovered. An aqueous layer was extracted with ethyl acetate (2,000 mL), and the extract was put together with the previous organic layer, followed by washing with water (2,000 mL) and then with a 5% sodium chloride aqueous solution (2,000 mL). The organic solvent was distilled off under reduced pressure to obtain a reddish brown oil (1,234.7 g). It was purified by distillation under reduced pressure to obtain ethyl 2-chloro-5-fluoronicotinate (624.8 g). The yield from 2,6-dichloro-5-fluoronicotinic acid was 66%. As a result of the HPLC analysis, the purity of ethyl 2-chloro-5-fluoronicotinate was 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
617 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]1(C)C=CC=C[CH:13]=1.S(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.C(O)C>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:12][CH3:13])=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
617 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.95 g
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
CUSTOM
Type
CUSTOM
Details
set at 80° C
CUSTOM
Type
CUSTOM
Details
Six hours
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
Then, concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
to the obtained crude liquid, ethyl acetate (4,000 mL)
FILTRATION
Type
FILTRATION
Details
was at least 8, filtration and separation
CUSTOM
Type
CUSTOM
Details
an organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
An aqueous layer was extracted with ethyl acetate (2,000 mL)
WASH
Type
WASH
Details
by washing with water (2,000 mL)
DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a reddish brown oil (1,234.7 g)
DISTILLATION
Type
DISTILLATION
Details
It was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 624.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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